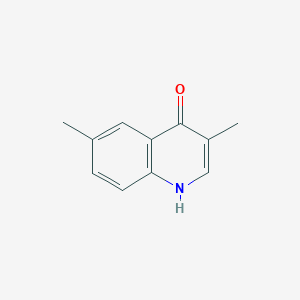

3,6-dimethyl-1H-quinolin-4-one

CAS No.: 855871-05-5

Cat. No.: VC7302766

Molecular Formula: C11H11NO

Molecular Weight: 173.215

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 855871-05-5 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.215 |

| IUPAC Name | 3,6-dimethyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)8(2)6-12-10/h3-6H,1-2H3,(H,12,13) |

| Standard InChI Key | VTRSSYGQTMPLMQ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)NC=C(C2=O)C |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

3,6-Dimethyl-1H-quinolin-4-one (C₁₁H₁₁NO) features a bicyclic framework comprising a benzene ring fused to a pyridinone moiety. The methyl substituents at positions 3 and 6 introduce steric and electronic modifications that influence its reactivity and interactions with biological targets . Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO |

| SMILES | CC1=CC2=C(C=C1)NC=C(C2=O)C |

| InChIKey | VTRSSYGQTMPLMQ-UHFFFAOYSA-N |

| Exact Mass | 173.084 g/mol |

| Topological Polar Surface | 44.9 Ų |

The planar quinolinone core facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, as evidenced by a predicted LogP of 2.65 .

Spectroscopic Characterization

Although specific NMR data for 3,6-dimethyl-1H-quinolin-4-one are unavailable, related quinolinones exhibit diagnostic signals in their ¹H-NMR spectra. For instance, the 2-methyl group in 2-methyl-4(1H)-quinolone resonates at δ 2.37 ppm, while aromatic protons appear between δ 7.0–8.2 ppm . The carbonyl group at position 4 typically absorbs near 1650 cm⁻¹ in IR spectra, consistent with conjugated ketones .

Synthetic Methodologies

Conrad–Limpach Synthesis

The Conrad–Limpach reaction is a classical route to synthesize 4(1H)-quinolones. For 3,6-dimethyl-1H-quinolin-4-one, this would involve condensing a substituted aniline (e.g., 3,6-dimethylaniline) with ethyl acetoacetate, followed by thermal cyclization . A representative protocol is outlined below:

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Ethyl acetoacetate, reflux, 6 h | Schiff base |

| 2 | DOWTHERM A, 250°C, 20 min | Cyclized quinolinone |

This method yields the quinolinone core but requires subsequent functionalization to introduce methyl groups.

Post-Synthetic Modifications

Iodination and alkylation are common strategies to install substituents. For example, treating 4(1H)-quinolone with iodine and potassium iodide in dimethylformamide introduces iodine at position 3, which can later be replaced via Suzuki coupling . Methyl groups are typically added using methyl iodide under basic conditions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Iodination | I₂, KI, DMF, 12 h, RT | 3-Iodo-4(1H)-quinolone |

| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 8 h | 3-Methyl-4(1H)-quinolone |

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data on melting/boiling points are scarce, but computational predictions suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capabilities of the carbonyl group . Collision cross-section (CCS) values, critical for mass spectrometry, are predicted as follows:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 174.091 | 134.7 |

| [M+Na]⁺ | 196.073 | 150.4 |

Stability and Reactivity

The compound is stable under ambient conditions but may undergo photodegradation due to the aromatic system. The enolizable proton at position 1 participates in tautomerism, influencing its acidity (predicted pKa ≈ 10.5) .

Applications in Drug Development

Lead Optimization

The methyl groups at positions 3 and 6 enhance metabolic stability by shielding reactive sites from cytochrome P450 oxidation. This property is leveraged in antimalarial candidates like ELQ-233, which has a half-life > 24 h in murine models .

Prodrug Design

Quinolinones are often prodrugs activated by hepatic enzymes. For instance, 4-methoxy derivatives are dealkylated in vivo to release active metabolites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume